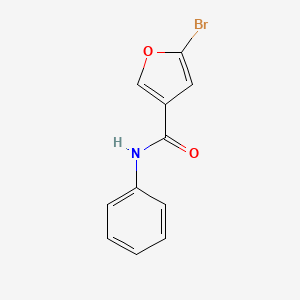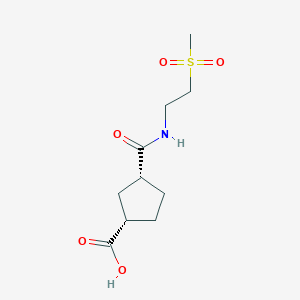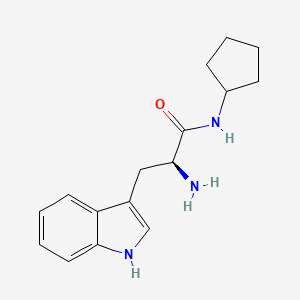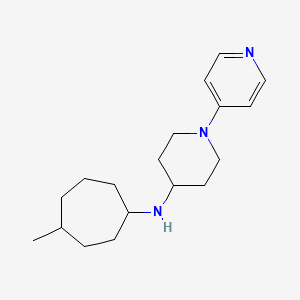![molecular formula C14H19NO4S B6633184 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid, also known as MCBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCBM is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid reduces inflammation, pain, and fever.
Biochemical and physiological effects:
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been found to exhibit excellent bioavailability and pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 4-6 hours. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is primarily metabolized by the liver and excreted in the urine. It has been found to be well-tolerated and safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established compound that has been extensively studied for its therapeutic potential. Its anti-inflammatory, analgesic, and antipyretic properties make it a valuable tool for researchers studying inflammatory conditions. However, one limitation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is that it is a sulfonamide derivative, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. One potential area of research is the development of novel 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, the use of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in combination with other anti-inflammatory agents may also be explored. Overall, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a promising compound with significant potential for the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the reaction of 3-bromo-benzoic acid with 1-methylcyclobutanemethanamine in the presence of a catalyst. The resulting product is then treated with sodium sulfite to form the final compound, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established process and has been reported in several scientific publications.
Applications De Recherche Scientifique
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has also been found to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins. These properties make 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and fever.
Propriétés
IUPAC Name |
3-[(1-methylcyclobutyl)methylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(6-3-7-14)10-15-20(18,19)9-11-4-2-5-12(8-11)13(16)17/h2,4-5,8,15H,3,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQTFDRFWZNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNS(=O)(=O)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)

![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)

![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)